N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with 4-bromoacetophenone under basic conditions to form an intermediate, which is then reacted with phenylacetic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the reduced amine.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with molecular targets such as cyclooxygenase enzymes. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain. The benzothiazole ring plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(6-chlorobenzo[d]thiazol-2-yl)phenyl]-2-phenylacetamide
- N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
- N-[4-(6-fluoro-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is unique due to the presence of the methyl group on the benzothiazole ring, which can influence its electronic properties and biological activity. This structural variation can lead to differences in enzyme binding affinity and selectivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c1-15-7-12-19-20(13-15)26-22(24-19)17-8-10-18(11-9-17)23-21(25)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICXYCUTJIGALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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